1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione

Catalog No.
S15998770
CAS No.
M.F
C10H10N2O3
M. Wt
206.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-di...

Product Name

1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione

IUPAC Name

1-(3-hydroxyphenyl)-1,3-diazinane-2,4-dione

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C10H10N2O3/c13-8-3-1-2-7(6-8)12-5-4-9(14)11-10(12)15/h1-3,6,13H,4-5H2,(H,11,14,15)

InChI Key

NUEWZBOGLYTCGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC(=CC=C2)O

1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C10H10N2O3C_{10}H_{10}N_{2}O_{3} and a molecular weight of 206.20 g/mol. It is classified under the category of dihydropyrimidine derivatives, which are known for their diverse biological activities. The compound features a dihydropyrimidine core substituted with a hydroxyl group on the phenyl ring, contributing to its unique chemical properties and potential pharmacological applications. Its IUPAC name is 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione, and it has a CAS number of 1310680-01-3 .

Typical of dihydropyrimidines, including:

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Hydrolysis: The amide bonds in the structure can be hydrolyzed under acidic or basic conditions.
  • Reduction Reactions: The carbonyl groups in the pyrimidine ring may be reduced to alcohols using reducing agents like lithium aluminum hydride.

These reactions expand its utility in synthetic organic chemistry, allowing for the creation of various derivatives with altered biological properties.

1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione exhibits notable biological activities. Research indicates that it possesses:

  • Antioxidant Properties: The hydroxyl group on the phenyl ring contributes to its ability to scavenge free radicals.
  • Antimicrobial Activity: Studies have shown that compounds of this class can exhibit activity against various bacterial strains.
  • Anticancer Potential: Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis.

These biological activities make it a candidate for further pharmacological exploration and potential therapeutic applications.

The synthesis of 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through several methods:

  • One-Pot Multicomponent Reactions: A common method involves the reaction of a β-ketoester, an amine, and an aldehyde under acidic conditions to form the dihydropyrimidine scaffold.
  • Cyclization Reactions: Starting from appropriate precursors such as 3-hydroxybenzaldehyde and urea or thiourea, cyclization can be facilitated by heating in the presence of a catalyst.
  • Green Chemistry Approaches: Recent studies emphasize eco-friendly synthesis using solvent-free conditions or renewable resources, enhancing sustainability in chemical manufacturing .

1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for drug development targeting oxidative stress-related diseases and infections.
  • Agricultural Chemistry: Its antimicrobial properties may find use in developing new agrochemicals for crop protection.
  • Material Science: Research into its polymeric forms could lead to innovative materials with unique properties.

Interaction studies involving 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione have focused on its binding affinity with biological targets:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors (e.g., estrogen receptors) are ongoing to assess its potential as a modulator in hormone-related pathways.
  • Enzyme Inhibition Studies: The compound's ability to inhibit enzymes involved in oxidative stress pathways is being evaluated to understand its therapeutic potential further.

These studies are crucial for elucidating the mechanisms underlying its biological effects and guiding future drug design efforts.

Several compounds share structural similarities with 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dioneStructureHydroxyl group at para position; differing activity profile.
1-(3-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dioneStructureMethoxy substitution; enhanced lipophilicity.
1-(2-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dioneStructureHydroxyl group at ortho position; different steric effects.

These compounds illustrate variations in substitution patterns that can significantly influence biological activity and pharmacokinetic properties. The unique positioning of substituents on the phenyl ring in 1-(3-hydroxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione distinguishes it from these analogs and may contribute to its specific biological effects.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

206.06914219 g/mol

Monoisotopic Mass

206.06914219 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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